Product packaging for 2',3,5-Trifluorobiphenyl-4-carboxylic acid(Cat. No.:)

2',3,5-Trifluorobiphenyl-4-carboxylic acid

Cat. No.: B15091941
M. Wt: 252.19 g/mol
InChI Key: NUVVBSJGMZYXFZ-UHFFFAOYSA-N
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Description

Contextualization of Fluorine in Organic Synthesis and Material Science

Fluorine, the most electronegative element, imparts unique properties to organic molecules. acs.orglew.ro Its introduction can dramatically alter a compound's physical, chemical, and biological characteristics. In organic synthesis, the use of fluorinating agents has enabled the creation of novel molecular architectures with enhanced stability and specific reactivity. scispace.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which contributes to the thermal and metabolic stability of fluorinated compounds. lew.ro

In material science, fluorination is a key strategy for developing advanced materials. techconnect.org Fluorinated polymers, for instance, are known for their high thermal stability, chemical inertness, and low surface energy, making them suitable for a wide range of applications, from non-stick coatings to high-performance insulators. nih.govresearchgate.net The presence of fluorine can also influence the electronic properties of materials, a feature that is exploited in the design of organic semiconductors and liquid crystals. techconnect.org

Structural Characteristics and Advanced Nomenclature of Biphenyl (B1667301) Carboxylic Acids

Biphenyl carboxylic acids consist of two phenyl rings linked by a single carbon-carbon bond, with a carboxylic acid group attached to one of the rings. thermofisher.comnih.gov The nomenclature of substituted biphenyls follows IUPAC guidelines, where the carbon atoms of one ring are numbered 1 to 6, and the other ring is numbered 1' to 6'. The numbering starts from the carbon atom connected to the other ring. For 2',3,5-Trifluorobiphenyl-4-carboxylic acid, this means the carboxylic acid group is at the 4-position of one phenyl ring, and the fluorine atoms are at the 2', 3', and 5' positions of the second phenyl ring.

Significance of this compound in Emerging Research Fields

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests significant potential in several cutting-edge areas of research. The combination of a rigid biphenyl core, a functional carboxylic acid group, and multiple fluorine substituents makes it an attractive building block for the synthesis of complex functional molecules.

Fluorinated biphenyl derivatives are of particular interest in the development of liquid crystals. researchgate.netnih.gov The introduction of fluorine atoms can modify the dielectric anisotropy and other physical properties of the liquid crystal molecules, which is crucial for their application in display technologies. researchgate.net Furthermore, the presence of the carboxylic acid group allows for the formation of hydrogen-bonded structures, which can influence the self-assembly and mesomorphic properties of the material. mdpi.com

In the realm of medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the pharmacological properties of drug candidates. nih.govbohrium.comchemxyne.com Fluorine substitution can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. bohrium.comchemxyne.com Biphenyl structures are also common scaffolds in drug discovery. Therefore, this compound could serve as a valuable intermediate in the synthesis of new therapeutic agents. ambeed.com

Chemical and Physical Properties

Detailed experimental data for this compound is sparse in the literature. However, based on its structure and data from chemical suppliers, some of its key properties can be tabulated.

PropertyValue
CAS Number 1262006-03-0
Molecular Formula C₁₃H₇F₃O₂
Molecular Weight 252.19 g/mol
IUPAC Name This compound

Note: This data is compiled from chemical supplier databases and may not be from peer-reviewed experimental studies.

Synthesis and Reactivity

A plausible synthetic route could involve the coupling of a boronic acid or organozinc reagent derived from a trifluorobenzene derivative with a halogenated benzoic acid derivative. The reactivity of the carboxylic acid group is typical of aromatic carboxylic acids, allowing for esterification, amidation, and conversion to the corresponding acid chloride. asianpubs.org These reactions open up avenues for incorporating this fluorinated biphenyl moiety into larger, more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7F3O2 B15091941 2',3,5-Trifluorobiphenyl-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7F3O2

Molecular Weight

252.19 g/mol

IUPAC Name

2,6-difluoro-4-(2-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H7F3O2/c14-9-4-2-1-3-8(9)7-5-10(15)12(13(17)18)11(16)6-7/h1-6H,(H,17,18)

InChI Key

NUVVBSJGMZYXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 ,3,5 Trifluorobiphenyl 4 Carboxylic Acid and Its Structural Analogues

Strategic Precursor Synthesis and Intermediate Preparation

The construction of the target biphenyl (B1667301) framework begins with the careful preparation of functionalized monocyclic precursors. The choice of precursors is critical as it dictates the subsequent coupling strategy and the ease of introducing the required functional groups.

A common strategy involves the halogenation of a fluorinated benzoic acid or its derivative. This introduces a leaving group, typically bromine or iodine, which is essential for participation in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl > F, making aryl bromides and iodides preferred substrates. rsc.org

The halogenation of fluorinated aromatic rings can be achieved using various conventional halogenating agents. google.com The choice of reagent and reaction conditions depends on the desired regioselectivity and the existing substituents on the aromatic ring. For example, a fluorinated benzoic acid can be reacted with a halogenating agent in the presence of a suitable solvent, such as dichloromethane, dioxane, or an aromatic hydrocarbon like toluene. google.com Processes for preparing halogenated benzoic acids are crucial as these compounds serve as key intermediates for pharmaceuticals and other advanced materials. google.com

Fluorinated biphenylamines are versatile intermediates in the synthesis of complex biphenyl derivatives. The amino group can be used to direct further substitutions on the aromatic ring or can be converted into other functional groups. For instance, palladium-catalyzed coupling reactions between a fluorinated phenylboronic acid and a chloroaniline can yield fluorinated aminobiphenyl derivatives. rsc.org

In a multi-step synthesis, dinitro precursors can be formed via nucleophilic aromatic substitution, followed by a reduction step to yield the corresponding diamines. uva.es These amino-containing biphenyls can then undergo further transformations. For example, the amino group can be converted to a halide through a Sandmeyer reaction, preparing the molecule for a subsequent cross-coupling reaction to build more complex structures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing carbon-carbon bonds, forming the core of most synthetic routes to biphenyl derivatives. nih.gov

The Suzuki-Miyaura (SM) coupling is the preeminent method for synthesizing biphenyl derivatives due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. nih.govacs.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com

The synthesis of fluorinated biphenyls via SM coupling has been extensively studied. nih.govacs.org A typical catalytic system consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine (B1218219) ligand like SPhos or P(t-Bu)₃, and a base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF). rsc.orgresearchgate.net The reaction is generally carried out in a solvent mixture, often including toluene, tetrahydrofuran (B95107) (THF), and water. rsc.org

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of fluorinated biphenyls with excellent yields. acs.org For instance, various fluorinated aryl bromides can be successfully coupled with 4-fluorophenylboronic acid to generate difluorinated biphenyl compounds. mdpi.com Even substrates that are typically less reactive, such as pentafluorophenylboronic acid, can be effectively coupled under optimized conditions using a combination of CsF and silver(I) oxide (Ag₂O) to promote the reaction. researchgate.netnih.gov

Below is a table summarizing various conditions used for the Suzuki-Miyaura coupling to produce fluorinated biphenyls.

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYieldReference
2-Iodo 4-nitro fluorobenzene(2-Bromophenyl)boronic acidPd catalyst / PPh₃-Dioxane81% rsc.org
TetrafluoroiodobenzeneTrifluoroboronic acidPd₂(dba)₃ / SPhosNa₂CO₃THF/Toluene/H₂O- rsc.org
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd nanoparticles on G-COOH-->95% conversion mdpi.com
Phenyl iodidePentafluorophenylboronic acidPd(PPh₃)₄CsF / Ag₂O->90% researchgate.net
Phenyl bromidePentafluorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂O->90% researchgate.net
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃Toluene- mdpi.com

While the Suzuki-Miyaura reaction is dominant, other palladium-catalyzed cross-coupling methods are also employed for C-C bond formation in the synthesis of fluorinated biphenyls. These include the Heck, Glaser, and Hiyama reactions. nih.gov Additionally, novel strategies are continually being developed. For example, palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes provides an efficient route to gem-diboryl-substituted fluorinated alkenes under mild conditions. nih.govrsc.org Another approach involves the cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones, which proceeds through C–F bond activation. rsc.org Furthermore, the first palladium-catalyzed cross-coupling of hexafluorobenzene (B1203771) with diarylzinc compounds has been achieved by leveraging the synergistic effect of Pd(0) and lithium iodide for C-F bond cleavage. mdpi.com

Functional Group Transformations and Derivatization Strategies

Following the successful construction of the fluorinated biphenyl core, subsequent reactions are often necessary to install the final carboxylic acid functionality or to create other derivatives.

One effective method is the hydrolysis of a trifluoromethyl group, which can be converted into a carboxylic acid using highly acidic media, such as a mixture of fuming sulfuric acid and boric acid. nih.gov This transformation provides a direct route from trifluoromethyl-substituted biphenyls to the desired biphenyl carboxylic acids. nih.gov

Alternatively, a carboxylic acid group can be introduced through Friedel-Crafts acylation. A biphenyl compound can react with an acid anhydride, like succinic or phthalic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield a biphenyl derivative containing a keto-acid side chain. rsc.org

If the cross-coupling reaction is performed on a precursor containing an ester group, a simple hydrolysis step is required to yield the final carboxylic acid. Conversely, the synthesized carboxylic acid can be a starting point for further derivatization. It can be converted to a highly reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. rsc.orgasianpubs.org These acid chlorides are valuable intermediates for synthesizing amides, esters, and other derivatives. rsc.org For instance, treatment of a difluorobenzoyl chloride derivative with ammonium (B1175870) carbonate can produce the corresponding benzamide. rsc.org

Esterification and Amidation Reactions

The carboxylic acid moiety of 2',3,5-Trifluorobiphenyl-4-carboxylic acid is a versatile functional group that readily undergoes esterification and amidation reactions to produce a variety of derivatives. These transformations are fundamental in organic synthesis, allowing for the modification of the compound's physical and chemical properties.

Esterification: The conversion of this compound to its corresponding esters can be efficiently achieved through several methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.comorganic-chemistry.orgtcu.edu Due to the potential for steric hindrance and the electron-withdrawing nature of the fluorinated rings, which can decrease the nucleophilicity of the carbonyl oxygen, reaction conditions may require optimization. researchgate.net For instance, using a large excess of the alcohol or removal of water as it forms can drive the equilibrium towards the ester product. masterorganicchemistry.com

Alternative methods for the esterification of sterically hindered or electron-deficient carboxylic acids, such as the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can also be employed to achieve high yields under mild conditions. A study on the synthesis of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates a relevant transformation of a trifluorinated benzoic acid derivative. researchgate.net

Amidation: The synthesis of amides from this compound is typically accomplished by activating the carboxylic acid followed by reaction with an amine. A variety of modern coupling reagents are highly effective for this transformation, particularly for electron-deficient aromatic acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to facilitate amide bond formation with high efficiency and minimal side reactions. mychemblog.comreddit.com The general procedure involves the in situ formation of a highly reactive activated ester, which is then readily attacked by the amine. mychemblog.com The choice of solvent and base is critical and is often optimized to ensure complete reaction and ease of purification. bohrium.com A patent describes the synthesis of N-(3',4',5'-trifluorobiphenyl-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, showcasing a similar amidation process. researchgate.net

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReactantsKey Reagents/CatalystsProduct Type
EsterificationThis compound, Alcohol (e.g., Methanol, Ethanol)H₂SO₄ (catalytic), or DCC/DMAPAlkyl 2',3,5-trifluorobiphenyl-4-carboxylate
AmidationThis compound, Amine (e.g., primary or secondary amine)HATU, PyBOP, or other peptide coupling reagentsN-substituted 2',3,5-trifluorobiphenyl-4-carboxamide

Decarboxylative Coupling Methods

Decarboxylative coupling has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, using carboxylic acids as readily available and stable precursors. These methods offer an alternative to traditional cross-coupling reactions that often require the pre-functionalization of starting materials. For this compound, decarboxylative strategies can be employed to introduce new aryl or other organic fragments at the 4-position of the biphenyl system.

Palladium-catalyzed decarboxylative arylation is a notable method where the carboxylic acid is coupled with an aryl halide. nih.govacs.org This reaction is often mediated by a copper(I) salt, which facilitates the decarboxylation step. A study has demonstrated the successful palladium-catalyzed decarboxylative coupling of polyfluorobenzenes with substituted benzoic acids. nih.govacs.org Another approach involves copper-catalyzed decarboxylative fluorination, which could be adapted for cross-coupling reactions. thieme-connect.comresearchgate.net

More recently, photoredox catalysis has provided a mild and efficient avenue for decarboxylative couplings. organic-chemistry.org These reactions utilize visible light to initiate a single-electron transfer process, leading to the formation of a radical intermediate from the carboxylic acid, which can then engage in a coupling reaction. nih.govdlut.edu.cn This methodology has been successfully applied to the decarboxylative coupling of carboxylic acids with various partners, including aryl halides. nih.govdlut.edu.cnnih.gov The application of these methods to fluorinated substrates is an active area of research, with studies on the decarboxylative polyfluoroarylation of alkylcarboxylic acids providing valuable insights. bohrium.comresearchgate.net

Table 2: Overview of Decarboxylative Coupling Strategies
MethodologyCatalyst SystemCoupling PartnerKey Features
Palladium-Catalyzed Decarboxylative ArylationPd catalyst, often with a Cu(I) co-catalystAryl halidesDirect arylation without the need for organometallic reagents derived from the carboxylic acid.
Copper-Catalyzed DecarboxylationCu(I) or Cu(II) saltsCan be used for fluorination or adapted for cross-coupling. thieme-connect.comresearchgate.netUtilizes relatively inexpensive copper catalysts.
Photoredox-Mediated Decarboxylative CouplingPhotocatalyst (e.g., Iridium or Ruthenium complexes) and visible lightAryl halides, AlkenesProceeds under mild conditions with high functional group tolerance. organic-chemistry.org

Mechanistic Insights into Synthesis Pathways

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting the outcomes of new transformations. The synthesis of the this compound backbone itself is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. In the context of synthesizing fluorinated biphenyls, the electronic properties of the fluoro-aryl halide can influence the rate of this step. rsc.org Computational studies have provided detailed insights into the mechanism of oxidative addition to aryl halides. rsc.org

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species. libretexts.org The nature of the base and solvent can significantly impact the efficiency of this step, especially with electron-deficient fluorinated aryl boronic acids. researchgate.net

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new carbon-carbon bond of the biphenyl and regenerates the palladium(0) catalyst. libretexts.org

The mechanisms of the subsequent esterification and amidation reactions are well-established. The Fischer-Speier esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Amidation with coupling reagents like HATU involves the formation of a highly activated O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. mychemblog.com

The mechanism of decarboxylative coupling reactions is more varied and depends on the specific methodology. In palladium-catalyzed versions, the reaction is thought to proceed through an aryl-palladium intermediate formed after decarboxylation. In photoredox-catalyzed reactions, the key step is the single-electron oxidation of the carboxylate to form a radical, which then participates in the coupling process. organic-chemistry.org

Table 3: Mentioned Chemical Compounds
Compound Name
This compound
Dicyclohexylcarbodiimide (DCC)
4-dimethylaminopyridine (DMAP)
Ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
N-(3',4',5'-trifluorobiphenyl-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Advanced Spectroscopic and Structural Elucidation of 2 ,3,5 Trifluorobiphenyl 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2',3,5-Trifluorobiphenyl-4-carboxylic acid, both ¹H and ¹³C NMR, along with advanced techniques, are essential for unambiguous structural assignment.

¹H NMR Spectroscopic Applications

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton and the aromatic protons on the two phenyl rings.

The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm. pressbooks.publibretexts.org Its chemical shift can be sensitive to solvent and concentration due to variations in hydrogen bonding. pressbooks.pub

The aromatic region (typically 7.0-8.5 ppm) would be complex due to the presence of six aromatic protons split by both neighboring protons (homonuclear coupling) and nearby fluorine atoms (heteronuclear coupling).

Ring A (Carboxylic acid-bearing ring): This ring contains two protons at positions 2 and 6. These protons are expected to be doublets due to coupling with the fluorine at position 3 and 5, respectively. Further smaller couplings may also be observed.

Ring B (Fluorinated ring): This ring has four protons. The fluorine at the 2'-position induces complex splitting patterns for the adjacent protons.

The expected couplings and chemical shifts are influenced by the electronic effects of the fluorine and carboxylic acid substituents.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
-COOH10.0 - 13.0s (broad)Chemical shift is dependent on solvent and concentration. Signal disappears upon D₂O exchange. libretexts.org
Aromatic H7.0 - 8.5mComplex multiplets resulting from H-H and H-F spin-spin coupling.

¹³C NMR Spectroscopic Applications

The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this molecule, 13 distinct carbon signals are expected (1 for the carboxyl group and 12 for the two aromatic rings).

The carbonyl carbon of the carboxylic acid is significantly deshielded and typically resonates in the 165-175 ppm range for aromatic acids. pressbooks.pub The carbons directly bonded to fluorine atoms exhibit large one-bond coupling constants (¹JCF), which are diagnostic. These carbons appear as doublets and are shifted downfield. Carbons that are two or three bonds away from fluorine atoms will show smaller ²JCF and ³JCF couplings, further aiding in signal assignment.

CarbonExpected Chemical Shift (δ, ppm)Expected C-F CouplingNotes
-COOH165 - 175-Typically a low-intensity signal for a quaternary carbon.
C-F155 - 165Large ¹JCF (240-260 Hz)Signals appear as doublets. Three such signals are expected.
Aromatic C-H / C-C110 - 145Smaller ²JCF, ³JCF, ⁴JCFSignals will show smaller couplings to fluorine, aiding in assignment.

Advanced NMR Techniques for Detailed Structural Assignment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are necessary for the complete and unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within each aromatic ring, helping to identify which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons (like C-1, C-4, C-1', C-2', C-3', C-5) by observing their correlations with nearby protons. For instance, correlations between protons on Ring A and carbons on Ring B would confirm the biphenyl (B1667301) linkage.

¹⁹F NMR: Given the three fluorine atoms, ¹⁹F NMR would be highly informative, showing three distinct signals. ¹⁹F-¹H and ¹⁹F-¹³C correlation experiments could further confirm through-space or through-bond connectivities.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FT-IR) Applications

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Characterization of Carboxylic Acid and Aromatic Moiety Vibrations

The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group and the fluorinated aromatic rings.

O-H Stretch: Carboxylic acids in the solid state or in concentrated solutions typically exist as hydrogen-bonded dimers. This results in a very broad and strong O-H stretching absorption band that spans from approximately 2500 to 3300 cm⁻¹. libretexts.orgechemi.com This band often obscures the C-H stretching signals. vscht.cz

C=O Stretch: A strong and sharp absorption corresponding to the carbonyl (C=O) stretching vibration is expected. For aromatic carboxylic acids, this band typically appears in the range of 1710-1680 cm⁻¹. libretexts.org

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretch and O-H in-plane bend are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. A characteristic broad absorption due to out-of-plane O-H bending in the dimer is also often seen near 920 cm⁻¹.

Aromatic Vibrations: The aromatic rings give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz

C-F Stretch: The carbon-fluorine bonds produce very strong and characteristic stretching absorptions in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)2500 - 3300Strong, very broad
Aromatic C-H stretch3000 - 3100Medium to weak
C=O stretch1680 - 1710Strong, sharp
Aromatic C=C stretch1450 - 1600Medium to weak, multiple bands
C-O stretch / O-H bend1210 - 1440Medium
C-F stretch1100 - 1300Strong
O-H bend (out-of-plane)~920Medium, broad

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₁₃H₇F₃O₂), the calculated monoisotopic mass is 272.0398 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 272. The fragmentation of aromatic carboxylic acids typically proceeds through characteristic pathways:

Loss of a hydroxyl radical (•OH): This leads to the formation of a stable acylium ion [M-17]⁺.

Loss of a carboxyl radical (•COOH): This results in a biphenyl radical cation [M-45]⁺.

Decarboxylation: Loss of CO₂ from the molecular ion can also occur, particularly in other ionization modes.

The biphenyl core is relatively stable, but cleavage of the bond between the two aromatic rings can also occur, leading to further fragmentation. The presence of fluorine atoms will be evident in the mass of the fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for confirming the identity of a newly synthesized compound like this compound and for distinguishing it from other potential isomers or impurities.

HRMS instruments, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, offer unparalleled mass resolution and accuracy, often in the sub-ppm (parts per million) range. This level of precision allows for the confident assignment of a unique molecular formula. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₃H₇F₃O₂. A comparison between the experimentally measured mass and the theoretical mass provides strong evidence for the compound's elemental composition.

ParameterValue
Molecular FormulaC₁₃H₇F₃O₂
Theoretical Exact Mass (monoisotopic)268.0398 g/mol
Expected Ion Adducts (e.g., in ESI)[M-H]⁻, [M+H]⁺, [M+Na]⁺

The high accuracy of HRMS is particularly valuable in the analysis of fluorinated compounds, as the mass of fluorine is a non-integer value (18.9984 Da). This allows for the clear differentiation of compounds containing fluorine from those with other elements or combinations of elements that might result in a similar nominal mass.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. These methods provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a material.

Single Crystal X-ray Diffraction Analysis of Related Biphenyls

Single crystal X-ray diffraction (SC-XRD) offers the most definitive structural information for a crystalline compound. While obtaining a single crystal of sufficient quality for this compound can be challenging, analysis of structurally related fluorinated biphenyl compounds provides valuable insights into the likely solid-state conformation.

Crystallographic ParameterTypical Values for Related Fluorinated Biphenyls
Crystal SystemMonoclinic, Orthorhombic
Space GroupP2₁/c, P-1
Dihedral Angle (between phenyl rings)30-60°
Key Intermolecular InteractionsO-H···O (Carboxylic acid dimers), C-H···F, π-π stacking

The analysis of related structures suggests that this compound would likely crystallize in a centrosymmetric space group, with the molecules forming hydrogen-bonded dimers. The fluorine substituents would likely influence the relative orientation of these dimers in the crystal lattice.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk powder sample. It is particularly useful when single crystals are not available or for confirming the phase purity of a synthesized material. The PXRD pattern is a unique "fingerprint" for a specific crystalline phase.

For this compound, PXRD is essential for routine characterization and quality control. It can be used to ensure batch-to-batch consistency and to identify the presence of any crystalline impurities or different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for carboxylic acids as different polymorphs can exhibit different physical properties. nih.govresearchgate.net

Application of PXRDInformation Gained for this compound
Phase IdentificationConfirmation of the desired crystalline form.
Purity AnalysisDetection of crystalline impurities.
Polymorph ScreeningIdentification of different crystalline forms.
Crystallinity AssessmentDetermination of the degree of crystallinity of the bulk material.

By comparing the experimental PXRD pattern to a calculated pattern from single crystal data (if available) or to a standard reference pattern, the identity and purity of the bulk sample of this compound can be verified.

Complementary Spectroscopic Techniques

In addition to mass spectrometry and X-ray diffraction, a suite of other spectroscopic techniques provides further confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are fundamental for elucidating the molecular structure in solution.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the biphenyl core. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position (around 160-180 ppm). The carbons attached to fluorine atoms would exhibit characteristic C-F coupling. libretexts.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds, showing signals for each unique fluorine environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule. For this compound, the spectrum would be dominated by a broad O-H stretching vibration from the carboxylic acid dimer (typically in the 2500-3300 cm⁻¹ region), a sharp C=O stretching vibration (around 1700 cm⁻¹), and strong C-F stretching vibrations (in the 1100-1300 cm⁻¹ region). youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Biphenyl systems typically show a strong absorption band (K-band) due to the conjugation between the two phenyl rings. The position of this band is sensitive to the substitution pattern and the dihedral angle between the rings. nih.gov

Spectroscopic TechniqueExpected Characteristic Signals/Bands
¹H NMR (ppm)Aromatic protons (7.0-8.5), Carboxylic acid proton (>10, broad)
¹³C NMR (ppm)Carbonyl (160-180), Aromatic carbons (110-150, with C-F coupling)
FTIR (cm⁻¹)O-H (2500-3300, broad), C=O (~1700), C-F (1100-1300)
UV-Vis (nm)λmax around 250-300 nm

The collective data from these complementary spectroscopic techniques, in conjunction with HRMS and X-ray diffraction, provide a comprehensive and unambiguous characterization of the chemical structure and solid-state properties of this compound.

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focused on This compound are not available in the public domain. While extensive research exists on the computational analysis of other structurally related molecules, such as different biphenyl carboxylic acid derivatives and various fluorinated compounds, the specific data required to populate the requested article outline for this particular compound could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the provided outline for this compound. Generating content would require speculation or extrapolation from other compounds, which would not meet the required standards of scientific accuracy and specificity.

Applications in Advanced Materials Science and Molecular Engineering

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Fluorinated Biphenyl (B1667301) Carboxylate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of fluorinated ligands, such as 2',3,5-Trifluorobiphenyl-4-carboxylic acid, is a key strategy for engineering MOFs with enhanced stability, hydrophobicity, and specific affinities for gas sorption and separation.

The design of MOFs hinges on the careful selection of organic ligands, as their geometry and functionality dictate the final structure and properties of the framework. Carboxylic acid ligands are widely used due to their versatile coordination modes with metal ions. bldpharm.com For a ligand like this compound, several principles are crucial:

Structural Rigidity: The biphenyl unit provides a rigid and linear scaffold, which is essential for creating robust and porous frameworks with permanent cavities. bldpharm.com

Coordination Geometry: The carboxylate group (-COOH) can deprotonate and coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, or bridging), influencing the connectivity and dimensionality of the resulting network.

Fluorine Functionalization: The strategic placement of fluorine atoms serves multiple purposes. It can enhance the thermal and chemical stability of the MOF. nih.gov Furthermore, the C-F bonds can create a fluorinated pore environment, increasing the hydrophobicity of the material and promoting selective adsorption of specific molecules, such as CO2, over water. nih.govmdpi.com The electron-withdrawing nature of fluorine also modulates the electronic properties of the ligand, which can influence ligand-metal interactions.

The assembly of MOFs from molecular precursors like this compound and a chosen metal salt (e.g., zinc nitrate (B79036) or copper nitrate) is typically achieved through methods that provide the energy needed for crystallization. nih.govliverpool.ac.uk

Solvothermal Synthesis: This is the most common method for MOF synthesis. liverpool.ac.uk It involves heating the reactants in a high-boiling-point solvent within a sealed container, such as a Teflon-lined autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent nucleation and growth of high-quality MOF crystals. nih.gov

Table 1: Comparison of MOF Synthesis Methods
ParameterSolvothermal SynthesisSonochemical Synthesis
Energy Source Conventional Heating (Oven)High-Frequency Ultrasound
Reaction Time Hours to DaysMinutes to Hours
Temperature High (typically >100 °C)Often at Room Temperature
Pressure High (Autogenic)Ambient
Product Characteristics Often large, high-quality single crystalsTypically nanoparticles with high yield

To achieve finer control over MOF synthesis, a technique known as modulated self-assembly is often employed. This involves adding a small, competing ligand—the modulator—to the reaction mixture. For a carboxylate-based ligand like this compound, a simple monocarboxylic acid (e.g., acetic acid or formic acid) can be used as a modulator.

The modulator competes with the primary ligand for coordination to the metal centers. This competition slows down the rate of nucleation and crystal growth, which can lead to several beneficial outcomes:

Improved Crystallinity: Slower growth often results in larger, more well-defined crystals with fewer defects.

Control of Particle Size: The concentration of the modulator can be adjusted to tune the final crystal size from the nano- to the micro-scale.

Introduction of Defects: By carefully controlling the modulation conditions, a higher concentration of "missing linker" defects can be intentionally introduced into the framework. These defects can expose open metal sites, which often enhance the catalytic activity or gas sorption capacity of the MOF. nih.gov

Once a MOF is synthesized using a ligand such as this compound, a suite of characterization techniques is employed to determine its structure and properties. nih.gov

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise atomic arrangement, connectivity, and pore structure of a MOF. nih.gov Powder XRD (PXRD) is used to confirm the phase purity of the bulk material and to assess its crystallinity and stability after various treatments. nih.govfrontiersin.org

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose. nih.gov It can also quantify the amount of solvent molecules trapped within the pores.

Gas Sorption Analysis: Nitrogen sorption isotherms, typically measured at 77 K, are used to determine the porosity of the MOF. From this data, key parameters like the BET (Brunauer-Emmett-Teller) surface area and pore volume can be calculated, providing a measure of the internal space available for applications like gas storage. nih.govresearchgate.net

Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the coordination of the carboxylate groups of the ligand to the metal centers.

Integration into Liquid Crystalline Systems for Advanced Optoelectronic Applications

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The design of molecules that can form stable liquid crystal phases (mesophases) is critical for their use in technologies such as displays (LCDs) and optical switches. wat.edu.pl

The molecular structure of a compound determines its ability to form liquid crystalline phases. For a molecule based on the this compound scaffold, several design strategies are pertinent for tailoring mesomorphic properties for optoelectronic use. researchgate.netnih.gov

Anisotropic Molecular Shape: A key requirement for liquid crystallinity is a rigid, elongated (calamitic) molecular shape. The biphenyl core provides this necessary anisotropy.

Polarity and Dielectric Anisotropy: The placement of polar fluorine atoms directly on the aromatic core is a primary strategy for tuning the molecule's dipole moment and, consequently, its dielectric anisotropy (Δε). nih.govbeilstein-journals.org A large positive or negative Δε is essential for the alignment of the liquid crystal molecules in an electric field, which is the fundamental principle behind LCDs. nih.gov The trifluoro-substitution pattern on the biphenyl core would create a strong transverse dipole moment, potentially leading to materials with negative dielectric anisotropy, which is highly desirable for advanced display modes like vertical alignment (VA). nih.govbeilstein-journals.org

Intermolecular Interactions: The terminal carboxylic acid group can form strong hydrogen bonds, leading to the self-assembly of molecular dimers. This effectively elongates the molecular unit, which can stabilize smectic or nematic mesophases and increase clearing points (the temperature at which the material transitions from a liquid crystal to an isotropic liquid).

Modification for Practical Use: While the carboxylic acid itself can exhibit liquid crystalline behavior, it is often esterified with various alkyl or fluorinated alcohols. Adding flexible alkyl chains enhances fluidity and lowers melting points, broadening the temperature range over which the liquid crystal phase exists.

Table 2: Influence of Molecular Features on Liquid Crystal Properties
Molecular FeatureStructural Element (based on the subject compound)Effect on Mesomorphic/Optoelectronic Properties
Rigid Core Biphenyl groupProvides molecular shape anisotropy, essential for LC phase formation.
Lateral Substitution Fluorine atoms (2', 3, 5 positions)Creates a strong transverse dipole, likely inducing negative dielectric anisotropy (Δε < 0). nih.govbeilstein-journals.org
Terminal Group Carboxylic acid (-COOH)Promotes hydrogen bonding, potentially stabilizing mesophases and raising clearing points.
Flexibility (via derivatization) Esterification with alkyl chainsLowers melting points and modifies mesophase type and transition temperatures.

The combination of a rigid biphenyl core with specific lateral fluorination makes derivatives of this compound promising candidates for high-performance liquid crystal materials for optoelectronic applications that require fast switching times and high contrast ratios. mdpi.com

Influence of Fluorination on Liquid Crystal Phase Behavior

The incorporation of fluorine atoms into the molecular core of liquid crystal (LC) materials, such as in this compound, profoundly modifies their mesomorphic properties. The high electronegativity and relatively small size of fluorine substituents introduce significant changes to intermolecular forces, dipole moments, and steric interactions, which in turn dictate the stability and type of liquid crystal phases observed. researchgate.net Aromatic core fluorination is a recognized strategy for tuning the mesophase behavior of rod-like and other liquid crystalline molecules. researchgate.netuni-halle.de

The presence of multiple fluorine atoms, as in the trifluorobiphenyl core, has several key consequences. Firstly, it generally increases the molecular dipole moment, which can enhance certain polar interactions. researchgate.net However, the steric effect of fluorine, which is larger than hydrogen, can disrupt the delicate packing required for certain mesophases. researchgate.net Specifically, the fluorination of the rigid core in apolar liquid crystals is known to generally suppress the formation of more ordered smectic phases in favor of the less ordered nematic phase. researchgate.net This is attributed to the altered intermolecular packing and potential for frustrated interactions that hinder the formation of well-defined layers characteristic of smectic phases.

Furthermore, the addition of fluorine substituents has a marked effect on transition temperatures. While the relationship can be complex and is highly sensitive to the number and position of the fluorine atoms, fluorination often leads to a decrease in the melting point and a broadening of the nematic temperature range. researchgate.netnih.gov This modification is advantageous for creating LC materials that operate over a wider range of temperatures. The unique properties conferred by fluorination, including modified dielectric and optical anisotropy, are critical for the development of advanced liquid crystal displays (LCDs). researchgate.netmdpi.com

Table 1: Effects of Core Fluorination on Liquid Crystal Properties
PropertyInfluence of FluorinationUnderlying MechanismSource
Mesophase StabilityGenerally suppresses smectic phases; may broaden the nematic phase range.Steric hindrance from fluorine atoms disrupts the layered packing required for smectic phases. researchgate.netresearchgate.net
Transition TemperaturesOften decreases the melting point and can alter the clearing point.Changes in molecular packing efficiency and intermolecular forces affect the energy required for phase transitions. researchgate.netnih.gov
Dipole MomentIncreases the magnitude and alters the direction of the molecular dipole.High electronegativity of fluorine atoms creates strong C-F bond dipoles. researchgate.net
Dielectric Anisotropy (Δε)Can be significantly increased or modified depending on the fluorine substitution pattern.The altered dipole moment directly influences how the molecule aligns with an electric field. researchgate.netmdpi.com

Surface Interactions in Liquid Crystal Response Mechanisms

The behavior of liquid crystals in devices is critically dependent on their interaction with alignment surfaces. The functional groups on both the liquid crystal molecule and the substrate dictate the orientation of the LC director. For molecules like this compound, the terminal carboxylic acid group plays a dominant role in mediating surface interactions, particularly on functionalized surfaces.

Research on analogous biphenyl carboxylic acids has demonstrated that the carboxylic acid moiety can promote homeotropic (perpendicular) alignment on specific surfaces. nih.gov For instance, on hydroxyl-terminated surfaces, hydrogen bonding between the carboxylic acid's -OH group and the surface hydroxyl groups is the primary mechanism responsible for anchoring the molecules in a perpendicular orientation. nih.gov A similar mechanism would be expected for this compound.

Role as a Building Block for Advanced Polymeric Materials

Synthesis of Fluorinated Polyimides and Related Polymers

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their applications. researchgate.net The incorporation of fluorine-containing monomers is a key strategy to overcome these limitations. This compound, after appropriate chemical modification into a diamine or a dianhydride, can serve as a valuable monomer for the synthesis of advanced fluorinated polyimides.

The synthesis typically involves a two-step polycondensation reaction. In the first step, a diamine and a dianhydride react in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration. mdpi.commdpi.com The use of fluorinated monomers like derivatives of this compound is compatible with these established synthetic routes, including more sustainable methods like hydrothermal polymerization. mdpi.com The presence of fluorine atoms enhances the solubility of the resulting polyimides, facilitating their processing from solution. researchgate.netmdpi.com

Impact on Polymer Architecture and Functional Properties

The inclusion of the this compound moiety into a polymer backbone has a profound impact on the material's architecture and functional properties. The bulky, electronegative fluorine atoms introduce significant changes at the molecular level that translate to desirable macroscopic properties.

One of the primary effects is the disruption of inter-chain packing. The fluorine atoms increase the free volume within the polymer matrix, which hinders the formation of strong charge-transfer complexes between polymer chains. researchgate.netresearchgate.net This architectural change leads to several beneficial outcomes:

Improved Solubility: Looser chain packing allows solvent molecules to penetrate more easily, making the polymer soluble in a wider range of organic solvents. mdpi.com

Lower Dielectric Constant: The increased free volume and the low polarizability of the C-F bond significantly reduce the dielectric constant of the material, a critical property for applications in microelectronics as interlayer dielectrics. researchgate.net

Reduced Water Absorption: The hydrophobic nature of the fluorinated groups lowers the polymer's affinity for moisture. researchgate.net

Enhanced Optical Transparency: By inhibiting charge-transfer complex formation, which is often responsible for color in conventional polyimides, fluorination leads to lighter-colored or colorless films with lower optical absorption. researchgate.net

Table 2: Impact of Incorporating Fluorinated Biphenyl Monomers on Polyimide Properties
PropertyEffect of FluorinationReasonSource
SolubilityIncreasedDisruption of chain packing and reduced intermolecular forces. mdpi.com
Dielectric ConstantDecreasedIncreased free volume and low polarizability of C-F bonds. researchgate.net
Water UptakeDecreasedHydrophobic nature of fluorinated moieties. researchgate.net
Optical TransparencyIncreased (less color)Inhibition of intermolecular charge-transfer complexes. researchgate.net
Glass Transition Temp. (Tg)May decrease slightlyIncreased free volume and chain flexibility can have a plasticizing effect. researchgate.net
Thermal StabilityRemains highThe inherent stability of the aromatic imide backbone is maintained. researchgate.net

Precursor for Complex Molecular Systems and Organic Functional Materials

Derivatization for Supramolecular Assemblies and Molecular Machines

Beyond polymers, this compound is a valuable precursor for the construction of highly ordered and functional molecular systems. Its utility stems from its rigid biphenyl scaffold, its specific fluorination pattern, and, most importantly, its reactive carboxylic acid handle. The carboxylic acid group can be readily converted into a variety of other functional groups (e.g., esters, amides, acid chlorides) through standard organic reactions. nih.gov This derivatization is the key step to integrating the molecule into larger, more complex architectures.

In the realm of supramolecular chemistry, the trifluorinated phenyl ring is of particular interest. It can engage in non-covalent arene-fluoroarene interactions, which are increasingly recognized as a powerful tool for engineering complex assemblies. researchgate.net These interactions, along with hydrogen bonding or metal coordination involving the derivatized carboxylic acid group, can be used to direct the self-assembly of molecules into predictable and functional superstructures like cages, tubes, or sheets.

Furthermore, this compound serves as a potential building block for artificial molecular machines. nih.gov These are molecular-level devices designed to perform machine-like movements in response to an external stimulus. cmu.edu A key principle in designing such machines is the controlled switching of interactions between component parts. nih.gov The rigid, polar nature of the 2',3,5-trifluorobiphenyl unit makes it an excellent candidate for a static component or a station within a mechanically interlocked system, such as a rotaxane or catenane. nih.gov By derivatizing the carboxylic acid to connect it to a molecular track or ring, its specific electronic and steric properties could be exploited to control the position of another component, forming the basis of a molecular switch or motor. nih.govnih.gov

Detailed Information on this compound Remains Limited in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific applications of the chemical compound This compound in advanced materials science, molecular engineering, and the organic synthesis of complex targets is not extensively available in publicly accessible resources.

While the broader categories of fluorinated biphenyls and aromatic carboxylic acids are well-documented for their significant roles in these fields, specific research findings, data tables, and in-depth studies concerning this compound are scarce.

Fluorinated biphenyl structures are recognized for their utility as core components in the synthesis of liquid crystals. nih.govmdpi.combeilstein-journals.orgnih.gov The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of these materials, making them suitable for advanced display technologies. nih.govmdpi.combeilstein-journals.orgnih.gov Similarly, aromatic carboxylic acids are fundamental building blocks in the creation of high-performance polymers, such as polyamides and polyesters, where they contribute to thermal stability and mechanical strength. researchgate.netmdpi.com

In the realm of organic synthesis, fluorinated aromatic carboxylic acids serve as versatile intermediates. nih.govmdpi.comresearchgate.net The presence of fluorine can alter the electronic properties of molecules, thereby influencing their reactivity and biological activity. nih.govmdpi.comresearchgate.net This makes them valuable precursors in the development of pharmaceuticals and agrochemicals. For instance, various substituted biphenyl carboxylic acid derivatives have been investigated for their potential as anti-inflammatory agents and in other therapeutic areas. researchgate.net The carboxylic acid group itself provides a reactive handle for a variety of chemical transformations, including amidation and esterification, which are crucial steps in the synthesis of complex molecular targets. nih.govnih.govnih.gov

However, the specific trifluoro-substitution pattern of this compound appears to be a less commonly explored configuration in the available scientific literature. Consequently, detailed research findings, such as reaction yields in specific synthetic routes or comprehensive data on its performance in advanced materials, could not be located.

It is plausible that this compound is utilized in proprietary industrial research and development, which would not be publicly disclosed. Further investigation into specialized chemical patent databases or direct contact with chemical suppliers who list this compound may yield more specific application details.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',3,5-Trifluorobiphenyl-4-carboxylic acid, and how can fluorination efficiency be optimized?

  • Methodological Answer : Fluorination of biphenyl derivatives often employs halogen-exchange reactions (e.g., Balz-Schiemann or Buchwald-Hartwig protocols). Key challenges include minimizing dehalogenation side reactions and achieving regioselectivity. For example, using Pd-catalyzed coupling with fluorinated aryl halides can improve yield . Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and stoichiometry of fluorinating agents (e.g., KF or CsF). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for purification .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm fluorine positions and 1H^{1}\text{H} NMR for aromatic proton integration. For example, coupling patterns in 19F^{19}\text{F} NMR can distinguish between ortho, meta, and para fluorines .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity. Retention time shifts under acidic conditions can indicate carboxylate stability .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the deprotonated carboxylic acid moiety (e.g., [M-H]^- ion) .

Q. What storage conditions prevent degradation of fluorinated aromatic carboxylic acids?

  • Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the carboxyl group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can lead to dimerization or decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura couplings. Key parameters include Fukui indices (electrophilicity) and HOMO-LUMO gaps of the boronic acid derivative. For example, electron-withdrawing trifluoromethyl groups lower the LUMO energy, enhancing reactivity with Pd catalysts . Experimental validation via kinetic studies (e.g., monitoring by 19F^{19}\text{F} NMR) is recommended .

Q. How to resolve contradictions in reported solubility data for fluorinated carboxylic acids?

  • Methodological Answer : Discrepancies often arise from solvent polarity and pH. A systematic approach includes:

  • Solubility Screening : Use a CheqSol apparatus to measure equilibrium solubility in DMSO, ethanol, and phosphate buffers (pH 2–12).
  • Ionization Analysis : pKa determination via potentiometric titration (e.g., Sirius T3) identifies pH-dependent solubility changes. Fluorine substituents typically lower pKa by 1–2 units due to inductive effects .

Q. What experimental designs assess the stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition temperatures.
  • Photostability : Expose solid samples to UV light (300–400 nm) for 48 hours and monitor degradation via HPLC-MS. Fluorinated aromatics are generally photostable but may undergo ring-opening under prolonged exposure .
  • Hydrolytic Stability : Incubate in aqueous buffers (pH 1–13) at 37°C for 1–4 weeks. Carboxylate esterification (e.g., methyl ester derivatives) can mitigate hydrolysis in acidic conditions .

Data Contradiction Analysis

Q. How to address conflicting safety data for fluorinated biphenyl derivatives?

  • Methodological Answer : Discrepancies in hazard classifications (e.g., GHS vs. non-GHS sources) require tiered testing:

  • In Silico Toxicity Prediction : Tools like Toxtree or TEST estimate acute toxicity based on structural alerts (e.g., LD50 for oral exposure).
  • In Vitro Assays : Use HepG2 cell lines to measure IC50 values for cytotoxicity. Fluorinated compounds with logP >3 may require additional membrane permeability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.